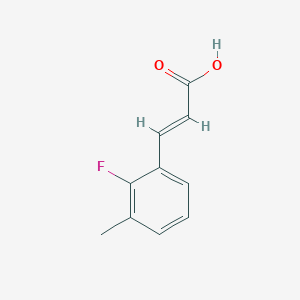

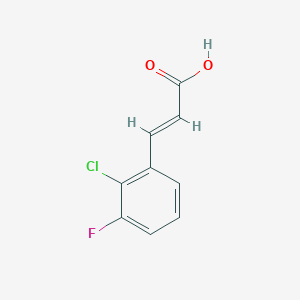

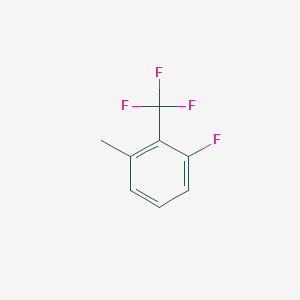

2-Fluoro-3-methylcinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-methylcinnamic acid is a derivative of cinnamic acid. Cinnamic acid is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng, fruits, whole grains, vegetables, and honey . The structure of cinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This makes it possible to modify the aforementioned functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .

Synthesis Analysis

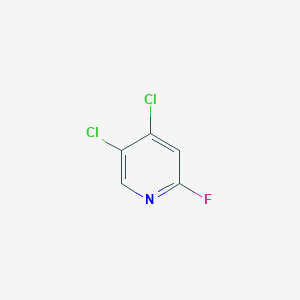

The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, 2′-Fluoro modified nucleic acids, has been synthesized using commercially available 2′-fluoronucleoside triphosphates . Another method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The InChI code for this compound is 1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, as a derivative of cinnamic acid, it may participate in reactions similar to those of cinnamic acid. Cinnamic acid and its derivatives are known to participate in a variety of chemical reactions, including reactions with acids and bases .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 180.18 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Mécanisme D'action

Target of Action

Cinnamic acid derivatives are known to be involved in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Fluoro-3-methylcinnamic acid may interact with organoboron reagents in this process .

Mode of Action

For instance, it might participate in carbon-carbon bond formation during the Suzuki–Miyaura coupling .

Biochemical Pathways

Cinnamic acid derivatives are known to be involved in various biochemical processes, including the synthesis of amino acids and cellular respiration . Therefore, it’s plausible that this compound could influence similar pathways.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a compound’s bioavailability .

Result of Action

Given its potential involvement in biochemical pathways such as amino acid synthesis and cellular respiration, it may influence cellular metabolism and protein synthesis .

Safety and Hazards

The specific safety and hazards information for 2-Fluoro-3-methylcinnamic acid is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

Orientations Futures

Cinnamic acid and its derivatives, including 2-Fluoro-3-methylcinnamic acid, have potential applications in various fields due to their diverse biological activities . They have been reported to have potential in treating diseases such as cancer, bacterial infections, diabetes, and neurological disorders . Further research is needed to fully understand the potential applications and mechanisms of action of these compounds.

Analyse Biochimique

Biochemical Properties

It is known that fluoro-modified nucleic acids, which could potentially include 2-Fluoro-3-methylcinnamic acid, have been synthesized and offer unique biophysical and biochemical features . These features can significantly extend the breadth and depth of biological applications of nucleic acids .

Molecular Mechanism

It is known that cinnamic acid derivatives can have stronger biological activities than their parent compounds

Propriétés

IUPAC Name |

(E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIBONYYMQPS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C/C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

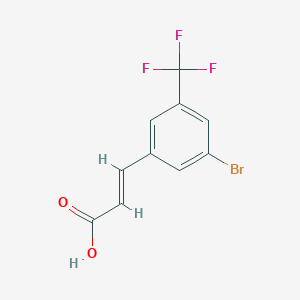

![(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7828618.png)